molecular formula C14H21N5O7 B6299850 N2-Isobutyrylguanosine monohydrate CAS No. 2301169-16-2

N2-Isobutyrylguanosine monohydrate

Cat. No. B6299850
CAS RN: 2301169-16-2
M. Wt: 371.35 g/mol
InChI Key: JXIMAIWXKDBJKP-DOKXERMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-Isobutyrylguanosine monohydrate (N2-IBG) is an important nucleoside analog that has been extensively studied in the field of biochemistry and molecular biology. It is a synthetic derivative of guanosine, a purine nucleoside that is a fundamental component of DNA and RNA. N2-IBG has been used in a variety of research applications, including studies of gene expression, enzyme kinetics, and nucleic acid structure.

Scientific Research Applications

N2-Isobutyrylguanosine monohydrate has a wide range of scientific research applications. It has been used in studies of gene expression, enzyme kinetics, and nucleic acid structure. It is also used to study the structure and function of ribosomes, which are cellular organelles that are responsible for protein synthesis. Additionally, this compound has been used in studies of the interactions between proteins and nucleic acids, as well as in studies of the structure and function of DNA-binding proteins.

Mechanism of Action

The mechanism of action of N2-Isobutyrylguanosine monohydrate is complex and not fully understood. It is believed that this compound interferes with the synthesis of RNA by inhibiting the activity of ribonucleotide reductase, an enzyme responsible for the production of deoxyribonucleotides. Additionally, this compound is thought to interact with DNA-binding proteins, which can affect gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA replication and transcription, as well as the activity of enzymes involved in RNA synthesis. Additionally, this compound has been shown to interfere with the activity of proteins involved in cell cycle regulation, apoptosis, and signal transduction.

Advantages and Limitations for Lab Experiments

N2-Isobutyrylguanosine monohydrate has several advantages for laboratory experiments. It is a highly stable molecule, which makes it ideal for long-term storage. Additionally, this compound is easy to synthesize, which makes it a cost-effective reagent. However, this compound is also limited in its applications. It is not suitable for use in studies of protein-protein interactions, as it does not bind to proteins. Additionally, it is not suitable for use in studies of DNA-protein interactions, as it does not bind to DNA.

Future Directions

N2-Isobutyrylguanosine monohydrate has a wide range of potential future directions. It could be used to study the structure and function of ribosomes, as well as the interaction between proteins and nucleic acids. Additionally, it could be used to study the structure and function of DNA-binding proteins, as well as the regulation of gene expression. Furthermore, this compound could be used to study the effects of nucleoside analogs on enzyme activity, as well as the effects of nucleoside analogs on cell cycle regulation and apoptosis. Finally, this compound could be used to study the effects of nucleoside analogs on signal transduction.

Synthesis Methods

N2-Isobutyrylguanosine monohydrate is synthesized through a process called “methylation”, which involves the addition of a methyl group to the nitrogen atom of the guanosine molecule. This is achieved by reacting guanosine with isobutyric anhydride in the presence of a base, such as sodium hydride or potassium carbonate. The reaction yields this compound monohydrate, which is then purified and crystallized.

properties

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O6.H2O/c1-5(2)11(23)17-14-16-10-7(12(24)18-14)15-4-19(10)13-9(22)8(21)6(3-20)25-13;/h4-6,8-9,13,20-22H,3H2,1-2H3,(H2,16,17,18,23,24);1H2/t6-,8-,9-,13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIMAIWXKDBJKP-DOKXERMVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.